1,2-Thiazetidine 1,1-dioxide
Overview
Description
1,2-Thiazetidine 1,1-dioxide, also known as β-sultam, is a sulfur-containing four-membered heterocyclic compound with two oxygen atoms double-bonded to the sulfur atom. This moiety has been the subject of various studies due to its interesting chemical properties and potential applications in organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of 1,2-thiazetidine 1,1-dioxides has been explored through different methods. For instance, the use of the 3,4-dimethoxybenzyl group as a new N-protecting group for these compounds has been reported, which can be smoothly eliminated by reagents like DDQ, with the yield depending on the substituents of the 3-phenyl ring . Additionally, the formation of 1,2-thiazetidine derivatives through Diels-Alder reactions has been demonstrated, with the first example of an S-unoxidized 1,2-thiazetidine being synthesized through the reaction of 3,4-di-tert-butylthiophene 1-(p-toluenesulfonyl)imide with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) .
Molecular Structure Analysis
The molecular structure of 1,2-thiazetidine derivatives has been elucidated using techniques such as X-ray crystallography. For example, the structure of a pentacoordinate 1,2-thiazetidine 1-oxide was characterized, providing insights into its potential as an intermediate in the aza-Corey-Chaykovsky reaction . The molecular structure of other derivatives, such as the eight-membered product from ring-enlargement reactions, has also been established by X-ray crystallography .
Chemical Reactions Analysis
1,2-Thiazetidine 1,1-dioxides undergo various chemical reactions, including ring-enlargement and ring-opening reactions with nucleophiles like ammonia and primary amines . They also participate in alcoholysis reactions, which have been studied using quantum chemical methods to elucidate the mechanisms involved . Furthermore, reactions with Lewis acids can lead to the formation of trans-1,2,3-oxathiazolidine 2-oxides and cis-aziridines, or the stereospecific formation of (E)-vinylsulfonamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2-thiazetidine 1,1-dioxides have been investigated in various studies. For instance, acylation reactions of β-sultams have been shown to yield 4-acylated derivatives, which can be reduced to α-hydroxyalkyl β-sultams, obtained as mixtures of diastereoisomers . Methylation reactions have also been explored, yielding 4,4-dimethyl derivatives when performed in the presence of lithium diisopropylamide (LDA) .
Scientific Research Applications
Quantum Chemical Studies
A significant area of research involving 1,2-thiazetidine 1,1-dioxide is in the field of quantum chemistry. Studies have investigated the alcoholysis mechanism of 1,2-thiazetidine 1,1-dioxide using ab initio and density functional theory, revealing insights into reaction pathways and mechanisms. These studies contribute to a deeper understanding of the molecular behavior of this compound under different chemical reactions (He, Feng, Feng, & Cai, 2003); (He, Feng, Zhu, & Cai, 2004).
Ring Transformation Studies
1,2-Thiazetidine 1,1-dioxides have been a subject of research in ring transformation studies. One such study examined the transformation of these compounds with Lewis acids, leading to the formation of trans-1,2,3-oxathiazolidine 2-oxides and cis-aziridines. This research contributes to the understanding of chemical transformations and potential applications in synthetic chemistry (Kataoka & Iwama, 1995).
Synthesis and Properties
The synthesis and properties of N-alkylated and N-acylated derivatives of 1,2-thiazetidine-3-acetic acid 1,1-dioxide have been explored, contributing to the knowledge of chemical synthesis and the behavior of substituted versions of this compound (Roehrich, Thaher, & Otto, 2004). Additionally, the use of the 3,4-dimethoxybenzyl group as an N-protecting group of 1,2-thiazetidine 1,1-dioxides has been studied, contributing to advancements in synthetic methods and protective techniques in organic chemistry (Grunder-Klotz & Ehrhardt, 1991).
Stereospecific Formation Studies
Research has also delved into the stereospecific formation of chemical compounds from 1,2-thiazetidine 1,1-dioxides. For example, a study on the selective CN bond cleavage of 4-silyl-substituted 1,2-thiazetidine 1,1-dioxides with EtAlCl2 demonstrates the potential for precise control over the stereochemistry of resulting compounds (Kataoka, Iwama, & Takagi, 1996).
Safety And Hazards
properties
IUPAC Name |
thiazetidine 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2S/c4-6(5)2-1-3-6/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPXXOFTVXIOLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514030 | |
Record name | 1lambda~6~,2-Thiazetidine-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40514030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Thiazetidine 1,1-dioxide | |
CAS RN |
34817-61-3 | |
Record name | 1lambda~6~,2-Thiazetidine-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40514030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-thiazetidine-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.